An In-depth Technical Guide to the Synthesis and Purification of AChE-IN-30
An In-depth Technical Guide to the Synthesis and Purification of AChE-IN-30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of AChE-IN-30, a notable acetylcholinesterase (AChE) inhibitor. Due to the absence of a publicly available, step-by-step synthesis protocol for this specific compound, this document outlines a plausible and detailed synthetic strategy based on established methods for the formation of its core structural motifs. The methodologies presented are drawn from analogous syntheses in peer-reviewed literature and are intended to provide a robust framework for its preparation and purification in a research setting.
Introduction to AChE-IN-30
AChE-IN-30 is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism of significant interest in the research and treatment of neurological disorders such as Alzheimer's disease. AChE-IN-30 is characterized by the following properties:
| Property | Value |
| CAS Number | 2937454-22-1 |
| Molecular Formula | C₂₂H₂₄N₄O₂ |
| Molecular Weight | 376.45 g/mol |
| IC₅₀ | 4.4 µM for AChE |
| Biological Activity | Acetylcholinesterase Inhibitor, Neuroprotective Agent |
The IUPAC name for AChE-IN-30 is N-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methyl)-5-methyl-3-phenylisoxazole-4-carboxamide. Its structure comprises a central 5-methyl-3-phenylisoxazole-4-carboxamide core linked to a 1-benzyl-1,2,3,6-tetrahydropyridine moiety.
Proposed Synthetic Pathway
The synthesis of AChE-IN-30 can be envisioned as a multi-step process involving the preparation of two key intermediates, followed by their coupling to form the final product. The overall strategy is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for AChE-IN-30.
Experimental Protocols
The following protocols are detailed, generalized procedures for the synthesis of the key intermediates and the final product, based on established chemical literature.
This synthesis involves the formation of an isoxazole ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This reaction is a classic example of isoxazole synthesis from a β-ketoester and an oxime derivative.[1]
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Materials: Benzaldehyde oxime, Ethyl acetoacetate, Chloramine-T, Ethanol.
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Procedure:
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To a stirred solution of benzaldehyde oxime (1.0 eq) and freshly distilled ethyl acetoacetate (2.0 eq) in ethanol at 10°C, add Chloramine-T (1.0 eq) portion-wise.
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Continue stirring the reaction mixture at 10°C for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from hot ethanol to yield the desired ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
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Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The ester is hydrolyzed to the corresponding carboxylic acid.[2]
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Materials: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).
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Procedure:
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Dissolve the ethyl ester (1.0 eq) in ethanol.
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Add a 5% aqueous solution of NaOH and stir the mixture at room temperature for 4 hours.
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After the reaction is complete (monitored by TLC), acidify the reaction mixture with 2N HCl.
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The precipitated solid is collected by filtration, washed with water, and can be recrystallized from ethanol to give pure 5-methyl-3-phenylisoxazole-4-carboxylic acid.
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The synthesis of this intermediate can be achieved through a multi-step sequence starting from a substituted pyridine.[3]
Step 1: Formation of N-amino-3-ethylpyridinium Mesitylenesulfonate
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Materials: 3-Ethylpyridine, O-Mesitylenesulfonylhydroxylamine.
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Procedure:
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React 3-ethylpyridine with O-mesitylenesulfonylhydroxylamine to furnish N-amino-3-ethylpyridinium mesitylenesulfonate.
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Step 2: Formation of Pyridinium Ylide
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Materials: N-amino-3-ethylpyridinium mesitylenesulfonate, Substituted acid chloride.
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Procedure:
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The reaction of N-amino-3-ethylpyridinium mesitylenesulfonate with a suitable substituted acid chloride yields the stable crystalline pyridinium ylide.
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Step 3: Reduction to N-substituted-5-ethyl-1,2,3,6-tetrahydropyridine
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Materials: Pyridinium ylide, Sodium borohydride.
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Procedure:
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A sodium borohydride reduction of the ylide furnishes the target N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine.
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Step 4: Conversion to 1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine
Further functional group manipulations, including N-benzylation and conversion of the ethyl group at the 5-position to an aminomethyl group at the 4-position, would be required. These steps are standard organic transformations and the exact sequence and reagents would need to be optimized.
The final step involves the coupling of the isoxazole carboxylic acid with the tetrahydropyridine amine. Standard peptide coupling reagents can be employed for this transformation.[4][5]
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Materials: 5-Methyl-3-phenylisoxazole-4-carboxylic acid, 1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
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Procedure:
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Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF at 0°C.
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Add HATU (2.0 eq) and DIPEA (3.0 eq) to the solution.
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Add the amine intermediate (1.1 eq) and stir the reaction mixture at room temperature for 30-60 minutes.
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Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
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Purification and Characterization
Purification of the final compound, AChE-IN-30, is crucial to obtain a product of high purity for biological assays.
Purification Protocol: Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the purification of such compounds. The optimal solvent system should be determined by TLC analysis.
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Procedure:
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Prepare a slurry of silica gel in the initial mobile phase and pack a glass column.
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
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Load the adsorbed product onto the top of the column.
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Elute the column with the chosen solvent system, gradually increasing the polarity.
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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Characterization
The structure and purity of the synthesized AChE-IN-30 should be confirmed by a combination of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the isoxazole, phenyl, benzyl, and tetrahydropyridine moieties. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of AChE-IN-30 (m/z = 377.45 for [M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Signaling Pathway and Mechanism of Action
AChE-IN-30 exerts its effect by inhibiting the acetylcholinesterase enzyme, thereby modulating the cholinergic signaling pathway.
Caption: Simplified cholinergic signaling pathway and the inhibitory action of AChE-IN-30.
This guide provides a foundational understanding and practical approach for the synthesis and purification of AChE-IN-30. Researchers should note that the proposed synthetic route may require optimization of reaction conditions and purification methods to achieve high yields and purity. All experimental work should be conducted with appropriate safety precautions in a laboratory setting.
References
- 1. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
